2-(Difluoromethyl)-3-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-3-fluorobenzoic acid is an organic compound that contains both difluoromethyl and fluorine substituents on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-fluorobenzoic acid typically involves the introduction of difluoromethyl and fluorine groups onto a benzoic acid scaffold. One common method is the difluoromethylation of a pre-fluorinated benzoic acid derivative using difluoromethylation reagents. This process often employs metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods utilize commercially available starting materials and optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-fluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .
Scientific Research Applications
2-(Difluoromethyl)-3-fluorobenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-3-fluorobenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere for other functional groups, influencing the compound’s binding affinity and activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-3-fluorobenzoic acid
- 2-(Difluoromethyl)-4-fluorobenzoic acid
- 2-(Difluoromethyl)-3-chlorobenzoic acid
Uniqueness
2-(Difluoromethyl)-3-fluorobenzoic acid is unique due to the specific positioning of the difluoromethyl and fluorine groups on the benzoic acid core. This arrangement imparts distinct chemical properties, such as enhanced hydrogen bonding and increased lipophilicity, which are not observed in other similar compounds .
Properties
Molecular Formula |
C8H5F3O2 |
---|---|
Molecular Weight |
190.12 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-fluorobenzoic acid |
InChI |
InChI=1S/C8H5F3O2/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,7H,(H,12,13) |
InChI Key |
JOLXAWVXOAEIAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.